Dichloro[(chlorodisulfanyl)methoxy]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[(chlorodisulfanyl)methoxy]methane is an organosulfur compound with the molecular formula C2H3Cl3OS2. It is characterized by the presence of both chlorine and sulfur atoms, making it a unique compound with distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(chlorodisulfanyl)methoxy]methane typically involves the reaction of chloromethane with sulfur compounds under controlled conditions. One common method includes the reaction of chloromethane with disulfur dichloride (S2Cl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where chloromethane is treated with sulfur compounds at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[(chlorodisulfanyl)methoxy]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted methanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dichloro[(chlorodisulfanyl)methoxy]methane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Dichloro[(chlorodisulfanyl)methoxy]methane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethyl methyl ether: An ether with a dichloromethyl group and a methyl group, used in formylation and chlorination reactions.
Dichloromethane: A chlorinated methane compound widely used as a solvent in chemical reactions.
Uniqueness
Dichloro[(chlorodisulfanyl)methoxy]methane is unique due to its combination of chlorine and sulfur atoms, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
79598-17-7 |
---|---|
Molekularformel |
C2H3Cl3OS2 |
Molekulargewicht |
213.5 g/mol |
IUPAC-Name |
dichloromethoxymethylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C2H3Cl3OS2/c3-2(4)6-1-7-8-5/h2H,1H2 |
InChI-Schlüssel |
BXKBLJOIEJJRCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(Cl)Cl)SSCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.